5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyano-4-oxo-2-thioxo-3-azaspiro[55]undecane-1-carboxamide is a complex organic compound characterized by its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by subsequent cyclization and functional group transformations . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed in industrial settings to achieve these goals.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional carbonyl or hydroxyl groups, while reduction reactions may produce more saturated derivatives .
Wissenschaftliche Forschungsanwendungen
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds with potential therapeutic applications.
Medicine: Research into its pharmacological properties may lead to the discovery of new drugs or treatments for various diseases.
Wirkmechanismus
The mechanism of action of 5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: This compound shares a similar spiro structure but differs in its functional groups and reactivity.
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with distinct structural features and applications.
Uniqueness
5-Cyano-4-oxo-2-thioxo-3-azaspiro[5.5]undecane-1-carboxamide is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15N3O2S |
---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
1-cyano-2-oxo-4-sulfanylidene-3-azaspiro[5.5]undecane-5-carboxamide |
InChI |
InChI=1S/C12H15N3O2S/c13-6-7-10(17)15-11(18)8(9(14)16)12(7)4-2-1-3-5-12/h7-8H,1-5H2,(H2,14,16)(H,15,17,18) |
InChI-Schlüssel |
GUJCEJIFEZCLDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(C(=O)NC(=S)C2C(=O)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.